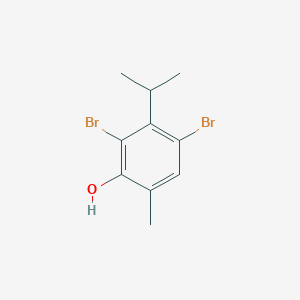

2,4-Dibromo-3-isopropyl-6-methylbenzenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,4-Dibromo-3-isopropyl-6-methylbenzenol" is not directly mentioned in the provided papers. However, the papers do discuss various brominated aromatic compounds and their synthesis, which can provide insights into the synthesis and properties of brominated aromatic compounds in general. For instance, the synthesis of 1,2-dibromobenzenes as valuable precursors for organic transformations is discussed, which could be relevant to the synthesis of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve regioselective bromination, ortho-metalation, and halogen/metal permutations . For example, the synthesis of 1,2-dibromo-3-iodobenzene and related derivatives is achieved through these methods. While the exact synthesis of "2,4-Dibromo-3-isopropyl-6-methylbenzenol" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined by techniques such as single-crystal X-ray diffraction, as seen in the study of nickel(II) dibromide complexes . These structures often exhibit distorted geometries around the metal center. Although the structure of "2,4-Dibromo-3-isopropyl-6-methylbenzenol" is not provided, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions of brominated aromatic compounds can vary widely. For instance, the anionic polymerization and copolymerization of diisopropenylbenzene derivatives have been studied, showing differences in reactivity between double bonds and the potential for branching and crosslinking at higher conversions . These findings could inform the reactivity of "2,4-Dibromo-3-isopropyl-6-methylbenzenol" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be inferred from spectroscopic methods, such as 19F NMR, which reflects the crowded structures of certain fluorinated derivatives . Electrochemical measurements can also provide insights into the redox properties of these compounds. While the specific properties of "2,4-Dibromo-3-isopropyl-6-methylbenzenol" are not discussed, similar methods could be employed to determine its properties.

科学的研究の応用

Molecular Modeling and Antiviral Activity

Research into positional isomerism of alcohol-based drugs against SARS-CoV-2 has highlighted the potential antiviral activity of compounds structurally related to 2,4-Dibromo-3-isopropyl-6-methylbenzenol. A study conducted by Palsaniya et al. (2021) explored the efficacy of hydroxy-based drugs, including those with similar structural features, against SARS-CoV-2 protease. The findings indicated that certain isomers could have binding affinities indicative of potential as COVID-19 inhibitors, pointing towards the relevance of such compounds in antiviral drug development (Palsaniya et al., 2021).

Organic Synthesis and Chemical Transformations

Compounds akin to 2,4-Dibromo-3-isopropyl-6-methylbenzenol are crucial intermediates in organic synthesis. Diemer, Leroux, and Colobert (2011) reported on efficient methods for accessing synthetically valuable dibromobenzenes, highlighting their importance as precursors in various organic transformations, including the formation of benzynes. This underscores the utility of such dibrominated compounds in facilitating complex synthetic pathways (Diemer, Leroux, & Colobert, 2011).

Radical-Scavenging Activity

The exploration of marine-derived compounds has unveiled the radical-scavenging potential of highly brominated mono- and bis-phenols. Duan, Li, and Wang (2007) isolated new compounds from the marine red alga Symphyocladia latiuscula, demonstrating potent DPPH radical-scavenging activity. These findings suggest that structurally similar compounds, such as 2,4-Dibromo-3-isopropyl-6-methylbenzenol, could possess antioxidant properties beneficial for pharmaceutical applications (Duan, Li, & Wang, 2007).

Environmental and Corrosion Studies

Research on benzene derivatives has extended into the field of environmental science and corrosion inhibition. Verma, Quraishi, and Singh (2015) investigated the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel, revealing high efficiency in preventing corrosion. This illustrates the potential of structurally similar compounds in contributing to the development of green corrosion inhibitors, showcasing their significance beyond purely organic or medicinal chemistry (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

2,4-Dibromo-3-isopropyl-6-methylbenzenol is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

特性

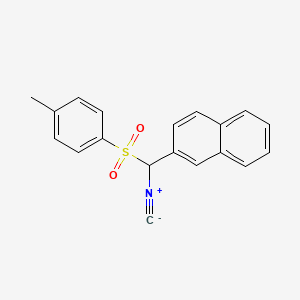

IUPAC Name |

2,4-dibromo-6-methyl-3-propan-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTABDMPJXRYJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Br)C(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377339 |

Source

|

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70454-10-3 |

Source

|

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)